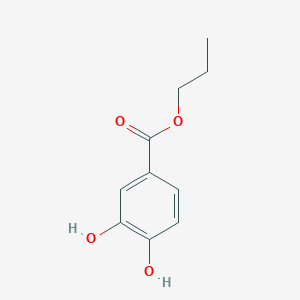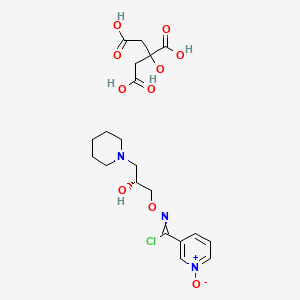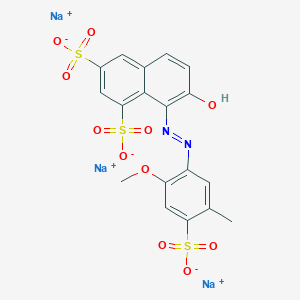
Propyl protocatechuate
Vue d'ensemble
Description
Propyl protocatechuate, also known as Propyl 3,4-dihydroxybenzoate, is a compound with the molecular formula C10H12O4 . It is a derivative of protocatechuic acid (PCA), which is a type of phenolic acid and a major metabolite of antioxidant polyphenols .
Synthesis Analysis
Protocatechuic acid (PCA) can be produced from glucose via the shikimate pathway precursor 3-dehydroshikimate by heterologous expression of a gene encoding 3-dehydroshikimate dehydratase in Escherichia coli . The phenylalanine overproducing E. coli strain, engineered to relieve the allosteric inhibition of 3-deoxy-7-phosphoheptulonate synthase by the aromatic amino acids, was shown to give a higher yield of PCA .Molecular Structure Analysis
The this compound molecule contains a total of 26 bonds. There are 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 2 aromatic hydroxyls .Applications De Recherche Scientifique
1. Single-Molecule Fluorescence Experiments
Propyl protocatechuate, specifically its variant protocatechuic acid, has been used in developing an enzymatic oxygen scavenging system to improve dye stability in single-molecule fluorescence experiments. This new system, which includes protocatechuic acid and protocatechuate-3,4-dioxygenase, offers lower dissolved oxygen concentrations and increased dye stability, making it valuable in complex biological systems and single-molecule research (Aitken, Marshall, & Puglisi, 2008).
2. Molecular Imprinted Polymer for Isolating Active Ingredients
In a study focused on Radix Salviae Miltiorrhizae, a protocatechuate molecular imprinted polymer was synthesized for isolating antiplatelet active ingredients. This research demonstrates the application of protocatechuate in the field of separation-analysis techniques, highlighting its potential for screening bioactive compounds in herbal medicine (Huang et al., 2012).
3. Studying Enzymatic Reactions with Oxygen
Research has explored the reactions of protocatechuate dioxygenase with substrates and oxygen, providing insights into the enzymatic processes. This study involved using hyperbaric oxygen to understand the kinetic and spectral characteristics of the reactions, contributing to a deeper understanding of enzyme-substrate interactions and metabolic pathways (Bull, Ballou, & Otsuka, 1981).
Mécanisme D'action
Protocatechuic acid (PCA) is known to have antioxidant and anti-inflammatory properties . It has been found to induce apoptosis of human leukemia cells, as well as malignant HSG1 cells taken from human oral cavities . It has also been reported to increase proliferation and inhibit apoptosis of neural stem cells .
Orientations Futures
Propriétés
IUPAC Name |
propyl 3,4-dihydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-2-5-14-10(13)7-3-4-8(11)9(12)6-7/h3-4,6,11-12H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPQPQLYRIVMGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=C(C=C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901314128 | |
| Record name | Propyl protocatechuate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901314128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37757-42-9 | |
| Record name | Propyl protocatechuate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37757-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl protocatechuate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901314128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1beta,5beta)-3,3-Dimethyl-2,4-dioxabicyclo[3.3.0]octa-7-ene-6beta-ol](/img/structure/B3327692.png)


![1,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B3327710.png)


![rel-(3aR,7aR)-Octahydrofuro[2,3-c]pyridine hydrochloride](/img/structure/B3327726.png)
![Ethyl 2-amino-7-cyano-4,6-dimethylcyclopenta[b]pyran-3-carboxylate](/img/structure/B3327729.png)
![N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine](/img/structure/B3327734.png)
![Thieno[2,3-b]pyridin-5-ylmethanol](/img/structure/B3327747.png)
